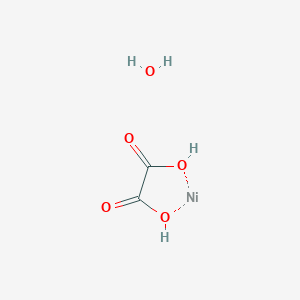
Nickel oxalate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel oxalate hydrate is a coordination compound consisting of nickel, oxalate ions, and water molecules. It is typically represented by the formula NiC₂O₄·xH₂O, where x denotes the number of water molecules associated with the compound. This compound is known for its vibrant green color and is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel oxalate hydrate can be synthesized through a precipitation reaction involving nickel salts and oxalic acid. One common method involves dissolving nickel nitrate or nickel chloride in water and then adding a solution of oxalic acid. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nickel sulfate and oxalic acid. The reaction is carried out in large reactors, and the precipitate is collected through filtration. The product is then dried under controlled conditions to ensure the desired level of hydration .
Análisis De Reacciones Químicas
Types of Reactions
Nickel oxalate hydrate undergoes various chemical reactions, including:
Oxidation: Nickel oxalate can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Thermal Decomposition: When heated, this compound decomposes to produce nickel oxide, carbon dioxide, and water.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as hydrogen gas.
Thermal Decomposition: Occurs at elevated temperatures, often above 300°C.
Major Products Formed
- Nickel Oxide (NiO)
- Metallic Nickel (Ni)
- Carbon Dioxide (CO₂)
- Water (H₂O)
Aplicaciones Científicas De Investigación
Nickel oxalate hydrate has several applications in scientific research:
- Catalysis : It is used as a precursor for the synthesis of nickel-based catalysts, which are employed in various chemical reactions, including hydrogenation and oxidation reactions .
- Material Science : this compound is used in the preparation of nickel oxide nanoparticles, which have applications in electronics, sensors, and energy storage devices .
- Electrochemistry : It is utilized in the development of electrodes for batteries and fuel cells due to its excellent electrochemical properties .
Mecanismo De Acción
The mechanism by which nickel oxalate hydrate exerts its effects is primarily related to its ability to undergo redox reactions. In catalytic applications, the compound can facilitate electron transfer processes, thereby enhancing the efficiency of chemical reactions. The molecular targets and pathways involved often depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Nickel oxalate hydrate can be compared with other metal oxalates, such as:
- Cobalt oxalate
- Iron oxalate
- Zinc oxalate
Uniqueness
This compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalysis and electrochemical applications .
Similar Compounds
- Cobalt oxalate (CoC₂O₄)
- Iron oxalate (FeC₂O₄)
- Zinc oxalate (ZnC₂O₄)
These compounds share similar structural features but differ in their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C2H4NiO5 |
|---|---|
Peso molecular |
166.74 g/mol |
Nombre IUPAC |
nickel;oxalic acid;hydrate |
InChI |
InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
Clave InChI |
VRBPDNIPYNKRCU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


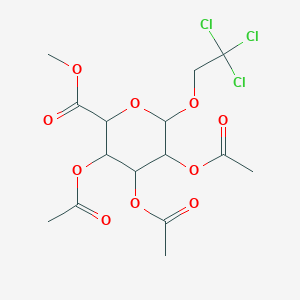
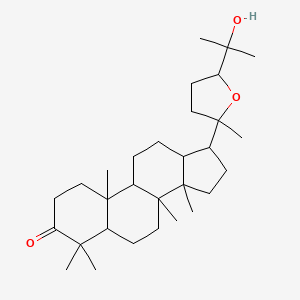




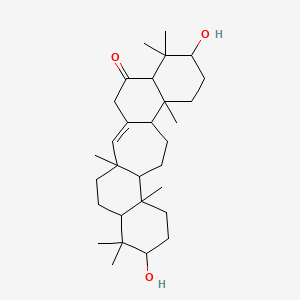
![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
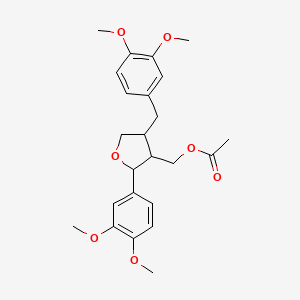
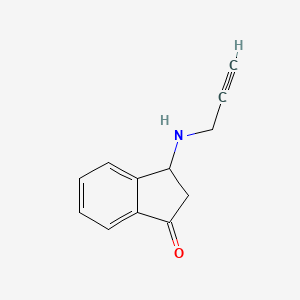
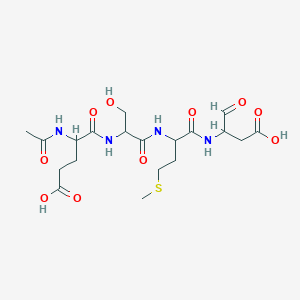

![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

